BCI-215
CAS No.: 1245792-67-9
Cat. No.: VC0520587
Molecular Formula: C22H22BrNO
Molecular Weight: 396.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1245792-67-9 |
---|---|
Molecular Formula | C22H22BrNO |
Molecular Weight | 396.3 g/mol |
IUPAC Name | (2E)-2-benzylidene-5-bromo-3-(cyclohexylamino)-3H-inden-1-one |
Standard InChI | InChI=1S/C22H22BrNO/c23-16-11-12-18-19(14-16)21(24-17-9-5-2-6-10-17)20(22(18)25)13-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17,21,24H,2,5-6,9-10H2/b20-13+ |
Standard InChI Key | JGWQWVVSCQBAFC-DEDYPNTBSA-N |
Isomeric SMILES | C1CCC(CC1)NC\2C3=C(C=CC(=C3)Br)C(=O)/C2=C/C4=CC=CC=C4 |
SMILES | C1CCC(CC1)NC2C3=C(C=CC(=C3)Br)C(=O)C2=CC4=CC=CC=C4 |
Canonical SMILES | C1CCC(CC1)NC2C3=C(C=CC(=C3)Br)C(=O)C2=CC4=CC=CC=C4 |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
BCI-215, chemically known as (E)-2-benzylidene-5-bromo-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one, is a synthetic small molecule derived from the parent compound BCI through aldol condensation of dihydroindenones with benzaldehydes and subsequent SN2 addition of amines . It features a 5-bromo analog structure that contributes to its biological activity while reducing toxicity compared to its parent compound .
The chemical properties of BCI-215 are summarized in the following table:
Property | Value |
---|---|
CAS Number | 1245792-67-9 |
Molecular Formula | C₂₂H₂₂BrNO |
Molecular Weight | 396.328 g/mol |
Physical Appearance | Solid |
Solubility | 10 mM in DMSO |
Chemical Name | (E)-2-benzylidene-5-bromo-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one |
BCI-215 is commercially available from various suppliers and is typically used in research settings for investigating MAPK signaling pathways and their implications in various biological processes, including melanogenesis and cancer progression .
Mechanism of Action
DUSP Inhibition
BCI-215 exerts its biological effects primarily through the inhibition of dual-specificity phosphatases (DUSPs), particularly DUSP1 and DUSP6 . These phosphatases normally function to dephosphorylate and consequently inactivate MAP kinases, serving as negative regulators of MAPK signaling pathways. By inhibiting these phosphatases, BCI-215 prevents the dephosphorylation of MAPKs, resulting in their sustained activation .
Research has demonstrated that BCI-215 restores defective MAPK activity in systems where DUSP1 and DUSP6 are overexpressed, effectively counteracting the dysregulation of these important signaling pathways . This mechanism of action makes BCI-215 a valuable tool for studying MAPK signaling dynamics and potentially treating conditions characterized by aberrant DUSP activity.
MAPK Pathway Activation
Following DUSP inhibition, BCI-215 induces rapid and sustained phosphorylation of multiple MAPKs, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 . Among these, ERK activation appears to be particularly pronounced, suggesting a preferential effect on this pathway . Additionally, BCI-215 has been shown to hyperactivate MKK4/SEK1, an upstream kinase in the MAPK signaling cascade .
The temporal profile of MAPK activation by BCI-215 is noteworthy. Studies in Mel-ab cells have shown that phosphorylation of ERK and JNK is immediately upregulated upon BCI-215 treatment and maintained for at least 6 hours . This sustained activation contrasts with the typically transient nature of MAPK signaling and likely contributes to the compound's potent biological effects.
Effects on Melanogenesis Pathway
In the context of melanogenesis, BCI-215 exhibits a distinct mechanism involving the downregulation of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and melanin production . Interestingly, BCI-215 primarily affects MITF at the protein level rather than the transcriptional level. In studies with Mel-ab cells, BCI-215 treatment resulted in only marginal decreases in MITF mRNA expression, while significantly reducing MITF protein levels .
This post-transcriptional regulation of MITF appears to be mediated by MAPK activation, which promotes MITF protein degradation . The compound also increases phosphorylation of β-catenin, which may further contribute to reduced MITF stability and function . Through these mechanisms, BCI-215 ultimately decreases the expression of melanogenic enzymes including tyrosinase, tyrosinase-related protein 1 (Tyrp1), and dopachrome tautomerase (DCT), leading to reduced melanin production .
Experimental Findings
Effects on Melanin Production
BCI-215 has been extensively studied for its effects on melanogenesis in various experimental models. In B16F10 melanoma cells stimulated with α-melanocyte-stimulating hormone (α-MSH), treatment with 1 μM BCI-215 for 72 hours significantly decreased melanin content . Similar anti-melanogenic effects were observed in Mel-ab cells, where BCI-215 reduced both basal and forskolin (FSK)-stimulated melanin production .
The following table summarizes key experimental findings on the anti-melanogenic effects of BCI-215:
Experimental Model | Treatment Conditions | Key Findings |
---|---|---|
B16F10 melanoma cells | 1 μM BCI-215, 72h after α-MSH pre-treatment | Statistically significant decrease in melanin content |
Mel-ab cells | 0.1-1 μM BCI-215, 72h with/without FSK | Reduced melanin content, more pronounced in FSK-stimulated cells |
Normal human melanocytes (NHM) | 100 nM BCI-215, 72h | Decreased melanin content |
NHM-NHK coculture | BCI-215 with SCF plus ET-1 stimulation | Significantly reduced melanin content |
Ex vivo human skin | BCI-215 + UVB (200 mJ/cm²) | Remarkable reduction in melanosomes and melanin index |
Notably, BCI-215 demonstrated superior potency in reducing cellular tyrosinase activity compared to kojic acid, a well-known whitening agent . In ex vivo human skin studies, BCI-215 treatment effectively counteracted UVB-induced hyperpigmentation, as evidenced by a marked decrease in Fontana-Masson staining positivity and reduced expression of melanogenic proteins including tyrosinase, Tyrp1, DCT, and MITF .
Cytotoxicity Profile
The cytotoxicity of BCI-215 has been evaluated in various cell types. In B16F10 melanoma cells, cytotoxic effects were observed at concentrations of 10 μM and above . In Mel-ab cells, a slightly lower threshold was noted, with cytotoxicity beginning at 5 μM . For normal human melanocytes (NHM) and normal human keratinocytes (NHK), cytotoxicity was observed at 1000 nM (1 μM) .
These findings indicate a relatively narrow therapeutic window for BCI-215, with anti-melanogenic effects observed at concentrations of 0.1-1 μM and cytotoxicity emerging at 5-10 μM depending on the cell type . Nevertheless, the compound appears to be effective at non-toxic concentrations, particularly when used to counteract stimulated melanogenesis, such as that induced by FSK, α-MSH, or UV radiation .
Effects on Cancer Cells
Beyond its effects on melanogenesis, BCI-215 has shown promising activity against cancer cells. In MDA-MB-231 human breast cancer cells, BCI-215 inhibits cell motility and induces apoptosis without causing primary necrosis . It also sensitizes these cells to lymphokine-activated killer cell activity, suggesting potential applications in immunotherapy .
The selective cytotoxicity of BCI-215 toward cancer cells is particularly noteworthy. This selectivity is attributed, at least in part, to non-redox-mediated activation of MAPK signaling, which appears to be more detrimental to cancer cells than to normal cells . This property may be exploited for the development of targeted cancer therapies with reduced side effects.
Research Applications
Tool for Studying MAPK Signaling
BCI-215 serves as a valuable research tool for investigating MAPK signaling pathways and their roles in various cellular processes. By selectively inhibiting DUSPs, BCI-215 allows researchers to study the consequences of sustained MAPK activation in different biological contexts . This has proven particularly useful in melanogenesis research, where the compound has helped elucidate the complex interplay between MAPK signaling and melanin production .
In recent research, BCI-215 has been used to explore the role of MKP1 phosphatase activity in cisplatin stress responses. For example, a study found that addition of BCI-215 (1 μmol/L) resulted in higher levels of ERK activation, providing insights into the mechanisms of stress response and potential drug resistance in cancer treatments .
Pigmentation Disorders
The potent anti-melanogenic effects of BCI-215 suggest potential applications in the treatment of hyperpigmentation disorders. UV-associated hyperpigmented spots, melasma, and post-inflammatory hyperpigmentation represent significant dermatological concerns that could potentially benefit from BCI-215 or similar DUSP inhibitors .
Cancer Therapy
The selective cancer cell cytotoxicity exhibited by BCI-215 positions it as a potential candidate for cancer therapy development . Its ability to induce apoptosis in breast cancer cells while enhancing their susceptibility to immune-mediated killing suggests possible applications in combination cancer therapies .
Furthermore, BCI-215 has been investigated in the context of cisplatin resistance, with findings suggesting that DUSP inhibition may help overcome certain forms of treatment resistance . This opens avenues for exploring BCI-215 as an adjuvant to conventional chemotherapies, potentially enhancing their efficacy or counteracting resistance mechanisms.
Limitations and Future Directions
Current Limitations
Despite its promising biological activities, BCI-215 faces several limitations that must be addressed in future research. The relatively narrow therapeutic window between effective and cytotoxic concentrations represents a significant challenge for potential clinical applications . Additionally, the compound's effects on multiple MAPK pathways raise concerns about potential off-target effects and associated toxicities.
Another limitation is the current lack of comprehensive in vivo data on BCI-215's pharmacokinetics, biodistribution, and long-term safety. While ex vivo human skin studies have provided valuable insights, more extensive animal studies and eventually clinical trials would be necessary to fully evaluate its therapeutic potential .
Future Research Directions
Future research on BCI-215 should focus on several key areas. First, structure-activity relationship studies could lead to derivatives with improved selectivity, potency, and safety profiles. Second, targeted delivery systems could be developed to enhance local concentrations at desired sites while minimizing systemic exposure.
For pigmentation disorder applications, formulation studies focusing on dermal delivery and stability would be essential. For cancer applications, combination studies with conventional chemotherapeutics, immunotherapies, or targeted therapies could reveal synergistic effects and novel treatment strategies.
Long-term toxicology studies and investigations into potential resistance mechanisms would also be crucial for advancing BCI-215 toward clinical applications. Finally, expanded studies on the compound's effects in diverse cancer types could identify the most promising indications for further development.
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